molecular formula C8H18ClNO B1430001 3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride CAS No. 1432681-82-7

3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride

Cat. No. B1430001
M. Wt: 179.69 g/mol
InChI Key: IXFJGGPBUIRUDL-UHFFFAOYSA-N
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Description

“3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1432681-82-7 . It has a molecular weight of 179.69 .

Physical and Chemical Properties

This compound is a powder in its physical form . Its IUPAC name is 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride . The InChI code for this compound is 1S/C8H17NO.ClH/c1-5-6 (9)8 (2,3)7 (5)10-4;/h5-7H,9H2,1-4H3;1H .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis of Spirocyclic 1,3-Thiazolidines: Research demonstrates the formation of spirocyclic 1,3-thiazolidines via [2+3]-cycloaddition, employing azomethine ylides generated sonochemically from related amine compounds. This highlights the compound's potential in facilitating complex chemical synthesis and the generation of novel organic structures (Gebert et al., 2003).
  • Development of Antineoplastic Agents: A study on the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives indicates the role of related compounds in developing potential antineoplastic agents, showcasing the compound's relevance in medicinal chemistry and drug development (Pettit et al., 2003).

Material Science and Analytical Applications

  • Carbon Paste Electrode Modification: A study on the modification of carbon nanotubes for iodide selective electrodes reveals the utility of similar compounds in enhancing sensor selectivity and sensitivity, indicating potential applications in analytical chemistry and environmental monitoring (Ghaedi et al., 2015).

Organic Chemistry and Catalysis

  • Lewis Acid-Catalyzed Reactions: Research on the Lewis acid-catalyzed cascade construction of methylenecyclobutene, cyclobutane, and cyclopropane derivatives showcases the compound's potential role in facilitating complex organic reactions, which could be beneficial for synthesizing new materials or pharmaceuticals (Yao & Shi, 2007).

Safety And Hazards

The safety information available indicates that this compound is a potential hazard. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methoxy-2,2,4-trimethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-5-6(9)8(2,3)7(5)10-4;/h5-7H,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFJGGPBUIRUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C1OC)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride
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3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride
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3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride
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3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride
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3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride
Reactant of Route 6
3-Methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride

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